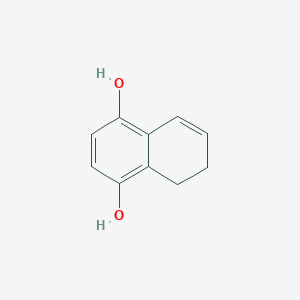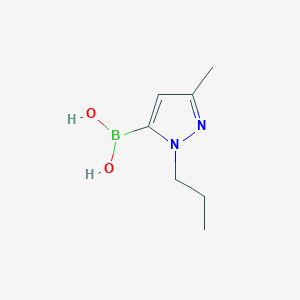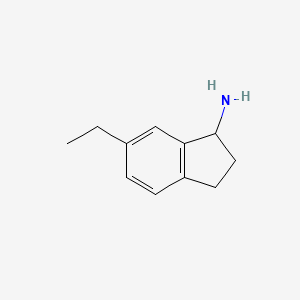
5,6-Dihydronaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydronaphthalene-1,4-diol is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 1 and 4 positions and a dihydro structure at the 5 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1,4-diol typically involves the reduction of naphthoquinone derivatives. One common method includes the reduction of 5,8-dibromo-1,4-naphthoquinone using (trimethylsilyl)acetylene in the presence of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature . The reaction mixture is then treated with ammonium chloride (NH4Cl) and extracted with ether to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
5,6-Dihydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including as a ligand for various receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 5,6-Dihydronaphthalene-1,4-diol involves its interaction with various molecular targets. For instance, it can act as an antioxidant by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxynaphthalene: Another naphthalene derivative with hydroxyl groups at the 1 and 2 positions.
1,4-Naphthalenediol: A naphthalene derivative with hydroxyl groups at the 1 and 4 positions but without the dihydro structure.
Uniqueness
5,6-Dihydronaphthalene-1,4-diol is unique due to its specific dihydro structure at the 5 and 6 positions, which imparts distinct chemical and physical properties compared to other naphthalene derivatives. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in its analogs .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
5,6-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1,3,5-6,11-12H,2,4H2 |
Clé InChI |
FLXHWBQFTUIUSW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)


![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)







![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)


